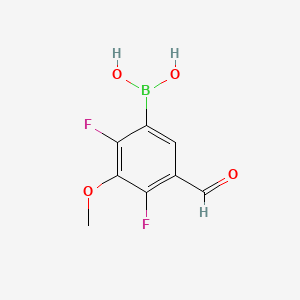
2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of two fluorine atoms, a formyl group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2,4-Difluoro-3-methoxybenzoic acid.
Reduction: 2,4-Difluoro-5-hydroxymethyl-3-methoxyphenylboronic acid.
Substitution: 2,4-Dimethoxy-5-formyl-3-methoxyphenylboronic acid.
科学的研究の応用
2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.
作用機序
The mechanism of action of 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways .
類似化合物との比較
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: Compared to these similar compounds, 2,4-Difluoro-5-formyl-3-methoxyphenylboronic acid is unique due to the presence of both fluorine atoms and a formyl group. This combination imparts distinct electronic and steric properties, making it more versatile in various chemical transformations and applications .
特性
分子式 |
C8H7BF2O4 |
|---|---|
分子量 |
215.95 g/mol |
IUPAC名 |
(2,4-difluoro-5-formyl-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8-6(10)4(3-12)2-5(7(8)11)9(13)14/h2-3,13-14H,1H3 |
InChIキー |
NZLHUNHAPBECET-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1F)OC)F)C=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



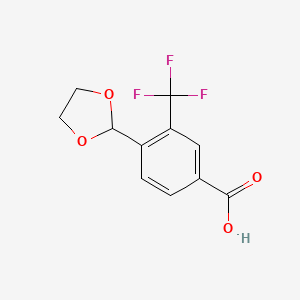
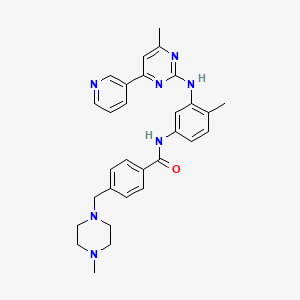
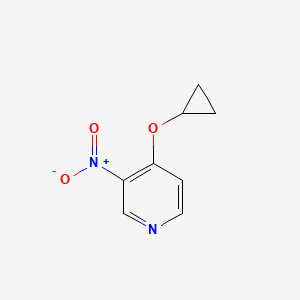
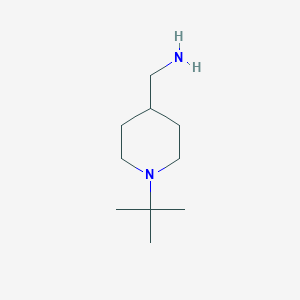
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
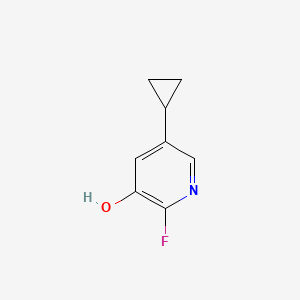
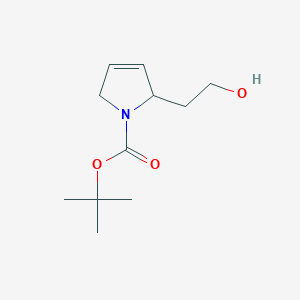
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
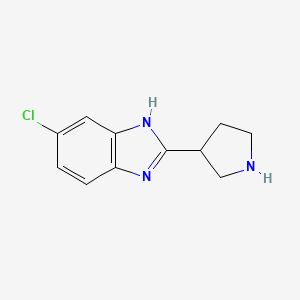
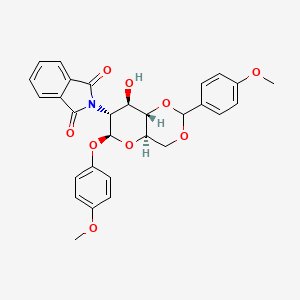
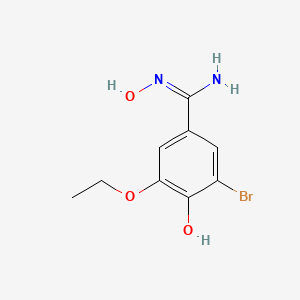
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
